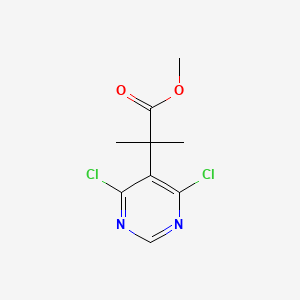

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-9(2,8(14)15-3)5-6(10)12-4-13-7(5)11/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWOQXXUCGURKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(N=CN=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines.

Oxidation Reactions: Products include pyrimidine oxides.

Reduction Reactions: Products include pyrimidine amines.

Hydrolysis: The major product is 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoic acid.

Scientific Research Applications

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is compared to analogues with variations in substituents, ester groups, and halogenation patterns. Key compounds are listed below:

Key Observations :

- Electron-Withdrawing Effects: The dichloro substitution in the target compound increases electrophilicity compared to mono-chloro analogues like Ethyl 2-(4-chloropyrimidin-5-yl)acetate, favoring nucleophilic aromatic substitution .

- Steric and Solubility Effects: The methylpropanoate group in the target compound reduces solubility in aqueous media compared to Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate but improves resistance to enzymatic hydrolysis .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., pyrimidin-diones) exhibit stronger hydrogen-bonding networks, influencing crystallization behavior , whereas the target compound relies on halogen interactions for crystal packing .

Regulatory and Industrial Relevance

The target compound’s methyl ester group aligns with regulatory standards for intermediates, whereas ethyl esters may require additional metabolic studies .

Biological Activity

Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical research and chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with related compounds.

- Molecular Formula : C₉H₁₀Cl₂N₂O₂

- Molecular Weight : 219.10 g/mol

- CAS Number : 2193067-65-9

The compound features a pyrimidine ring substituted with two chlorine atoms and an ester functional group, which contributes to its reactivity and biological interactions.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can affect metabolic pathways, potentially leading to therapeutic benefits in certain conditions.

- Receptor Modulation : It may also interact with receptors, altering their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific studies have shown promising results in reducing the viability of various cancer cell lines.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, which may have implications for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

A separate investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The study demonstrated that this compound inhibited kinase activity with an IC50 value of approximately 50 nM .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate | Similar | Moderate enzyme inhibition |

| 4,6-Dichloropyrimidine | Parent compound | Limited biological activity |

| 2-(4,6-Dichloropyrimidin-5-yl)acetic acid | Carboxylic acid | Enhanced anti-inflammatory properties |

This table illustrates that while structurally similar compounds exist, this compound exhibits distinct biological activities due to the presence of the ester functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.